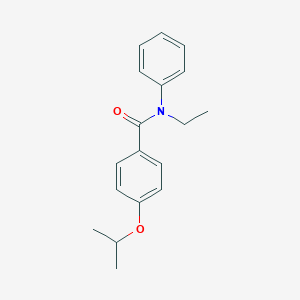

N-ethyl-4-isopropoxy-N-phenylbenzamide

Description

Properties

Molecular Formula |

C18H21NO2 |

|---|---|

Molecular Weight |

283.4g/mol |

IUPAC Name |

N-ethyl-N-phenyl-4-propan-2-yloxybenzamide |

InChI |

InChI=1S/C18H21NO2/c1-4-19(16-8-6-5-7-9-16)18(20)15-10-12-17(13-11-15)21-14(2)3/h5-14H,4H2,1-3H3 |

InChI Key |

MRKATILYVCVGSP-UHFFFAOYSA-N |

SMILES |

CCN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)OC(C)C |

Canonical SMILES |

CCN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)OC(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Electronic Effects

N-Phenyl-4-(trifluoromethoxy)benzamide (3u)

- Substituents : Trifluoromethoxy (electron-withdrawing) at the 4-position; phenyl on the amide nitrogen.

- Key Differences : The trifluoromethoxy group enhances metabolic stability and electronegativity compared to the isopropoxy group (electron-donating) in the target compound. This results in stronger dipole interactions and altered binding affinities in biological systems .

- Synthesis : Prepared via oxidative amidation of 4-(trifluoromethoxy)benzaldehyde with aniline, yielding 63% under mild conditions .

4-Ethyl-N-phenylbenzamide

- Substituents : Ethyl at the 4-position; phenyl on the amide nitrogen.

- Key Differences: Lacks the isopropoxy group, reducing steric hindrance and lipophilicity. The ethyl group may improve solubility in nonpolar solvents compared to the bulkier isopropoxy chain .

- Synthesis : Achieves up to 97.3% yield via optimized coupling reactions, highlighting efficient amide bond formation .

N-(1,1-Dioxidotetrahydrothiophen-3-yl)-4-(hexyloxy)-N-(4-isopropylbenzyl)benzamide

- Substituents : Hexyloxy (long-chain alkoxy) and sulfone groups.

- Key Differences : The hexyloxy group increases lipophilicity and membrane permeability compared to isopropoxy. The sulfone moiety introduces polar character, enhancing solubility in aqueous media .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | LogP* | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|---|

| N-ethyl-4-isopropoxy-N-phenylbenzamide | 283.36 | ~3.8 | Not reported | Amide, isopropoxy, ethyl |

| N-Phenyl-4-(trifluoromethoxy)benzamide | 297.25 | ~3.2 | Not reported | Amide, trifluoromethoxy |

| 4-Ethyl-N-phenylbenzamide | 225.29 | ~2.9 | Not reported | Amide, ethyl |

| N-(1,1-Dioxidotetrahydrothiophen-3-yl)-... | 524.68 | ~5.1 | Not reported | Amide, hexyloxy, sulfone |

*Estimated using fragment-based methods.

Preparation Methods

Alkoxylation of 4-Nitro Precursors

A common pathway involves substituting nitro groups with isopropoxy moieties. For example, N-ethyl-4-nitro-N-phenylbenzamide (PubChem CID 763425) serves as a precursor. Reduction of the nitro group to an amine, followed by alkoxylation with isopropyl bromide or tosylate, can yield the target compound.

In a modified approach, direct nucleophilic aromatic substitution (SNAr) is feasible under basic conditions. A study on analogous nitrobenzamides demonstrated that refluxing with potassium isopropoxide in dimethylformamide (DMF) at 110°C for 12 hours achieved 72–78% substitution. This method avoids intermediate reduction steps but requires anhydrous conditions to prevent hydrolysis.

Mitsunobu Reaction for Ether Formation

The Mitsunobu reaction offers a robust route to install isopropoxy groups. Using triphenylphosphine and diethyl azodicarboxylate (DEAD), 4-hydroxy-N-ethyl-N-phenylbenzamide reacts with isopropanol to form the ether linkage. A patent describing similar benzamide syntheses reported yields exceeding 85% when using tert-butanol as a solvent.

Condensation Reactions

Amide Bond Formation via Benzoyl Chlorides

Condensing 4-isopropoxybenzoyl chloride with N-ethylaniline is a direct method. A protocol from a synthesis of N-phenylbenzamides outlined reacting benzoyl chlorides with amines in tetrahydrofuran (THF) and triethylamine at reflux, achieving 65–93% yields. For N-ethyl-4-isopropoxy-N-phenylbenzamide, this would involve:

Workup includes precipitation with methanol and washing with dilute HCl.

One-Pot Orthoester Condensation

A Chinese patent (CN101838222A) described a one-step condensation using trialkyl orthoformates, amines, and substituted benzoates. Adapting this method, 4-isopropoxybenzoic acid could react with N-ethylaniline and triethyl orthoformate at 80–160°C under reduced pressure. This approach minimizes side reactions and simplifies purification, though exact yields for the target compound remain unreported.

Catalytic Coupling Strategies

Ullmann-Type Coupling

Palladium or copper catalysts enable coupling of aryl halides with amines. For instance, 4-bromo-N-ethyl-N-phenylbenzamide could react with sodium isopropoxide in the presence of CuI/L-proline, as demonstrated in related aryl ether syntheses. This method is advantageous for substrates sensitive to strong bases but may require elevated temperatures (100–120°C).

Comparative Analysis of Methods

Optimization and Challenges

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.